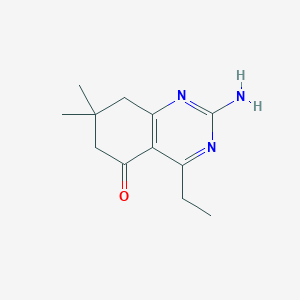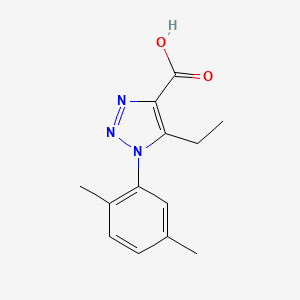![molecular formula C22H15IN2O B4927069 10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole](/img/structure/B4927069.png)
10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole is a chemical compound that has gained significant attention in the field of scientific research. It is a heterocyclic compound that contains both nitrogen and iodine atoms in its structure. This compound has shown potential in various scientific applications, including drug discovery, cancer research, and material science.
Mecanismo De Acción
The mechanism of action of 10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole is not fully understood. However, it has been suggested that the compound may act by inhibiting DNA synthesis and inducing apoptosis in cancer cells. It may also act by disrupting bacterial cell membranes and inhibiting bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that the compound can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit bacterial growth and biofilm formation. In vivo studies have shown that the compound can reduce tumor growth in mice and improve survival rates.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to produce high yields. It also has broad-spectrum activity against cancer cells and bacteria, making it a versatile compound for various scientific applications. However, the compound has some limitations, including its potential toxicity and limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for the research of 10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole. One potential direction is to investigate its potential as a therapeutic agent for various diseases, including cancer and bacterial infections. Another direction is to optimize the synthesis method to produce higher yields and improve the compound's solubility. Additionally, future studies could investigate the compound's mechanism of action and potential toxicity in more detail. Overall, this compound has shown significant potential in various scientific applications and warrants further investigation.
Métodos De Síntesis
The synthesis of 10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole involves a multi-step process that requires specific reagents and conditions. The first step involves the condensation of 2-aminophenanthrene with 4-methoxybenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with iodine and potassium carbonate to yield this compound. This synthesis method has been optimized to produce high yields of the compound and has been used in various scientific studies.
Aplicaciones Científicas De Investigación
10-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole has shown potential in various scientific research applications. One of the most significant applications is in the field of drug discovery. This compound has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
5-iodo-2-(4-methoxyphenyl)-1H-phenanthro[9,10-d]imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15IN2O/c1-26-15-9-6-13(7-10-15)22-24-20-18-5-3-2-4-16(18)17-11-8-14(23)12-19(17)21(20)25-22/h2-12H,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOOFLHAQXBQARJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=C(N2)C4=CC=CC=C4C5=C3C=C(C=C5)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-(2-methylphenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4926988.png)

![N-[1-(3-isopropenylphenyl)-1-methylethyl]-2,6-dimethyl-4-morpholinecarboxamide](/img/structure/B4927004.png)
![N-(3,4-dichlorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4927007.png)

![N-{3-methyl-4-[(2-methylphenyl)diazenyl]phenyl}-2-phenoxyacetamide](/img/structure/B4927030.png)
![5-acetyl-2-{[2-(4-biphenylyl)-2-oxoethyl]thio}-4-(2-chlorophenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4927041.png)
![2-({1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-4-piperidinyl}oxy)-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4927050.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-biphenylcarboxamide](/img/structure/B4927059.png)


![1-{3-oxo-3-[3-(4-phenyl-1-piperazinyl)-1-piperidinyl]propyl}-2-piperidinone](/img/structure/B4927082.png)
